2-Isopropylcycloheptanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

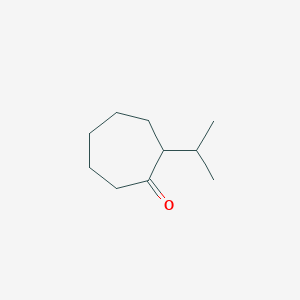

2-Isopropylcycloheptanone is an organic compound belonging to the cycloalkanone family. It is characterized by a seven-membered carbon ring with a ketone functional group and an isopropyl substituent. This compound is widely used in various fields, including medical, environmental, and industrial research.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: One common method for synthesizing cycloheptanone involves the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation.

Ring Expansion of Cyclohexanone: Cycloheptanone can also be synthesized via the ring expansion of cyclohexanone using diazomethane.

Industrial Production Methods:

Dieckmann Condensation: The reaction of a dicarboxylic acid ester in the presence of an alkali alcoholate can produce cycloheptanone.

Ziegler Condensation: This method involves the use of alkylated alkali amides in solutions to achieve high yields of cycloheptanone.

Types of Reactions:

Oxidation: 2-Isopropylcycloheptanone can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can participate in substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated cycloheptanones.

Wissenschaftliche Forschungsanwendungen

2-Isopropylcycloheptanone is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in studies related to cellular functions and metabolic pathways.

Industry: The compound is used in the formulation of certain perfumes and flavors due to its mild, sweet odor.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Cycloheptanone: Shares the seven-membered ring structure but lacks the isopropyl group.

2-Methylcycloheptanone: Similar structure with a methyl group instead of an isopropyl group.

2-Ethylcycloheptanone: Contains an ethyl group instead of an isopropyl group.

Uniqueness: 2-Isopropylcycloheptanone is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to its analogs .

Biologische Aktivität

2-Isopropylcycloheptanone is a cyclic ketone that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

2-Isopropylcycloheptanone is characterized by a cycloheptane ring with an isopropyl group and a ketone functional group. Its molecular formula is C9H16O, and it has a molecular weight of 140.23 g/mol. The structure can be represented as follows:

1. Cytotoxicity

Cytotoxicity studies have shown that 2-isopropylcycloheptanone exhibits significant activity against various cancer cell lines. A study evaluated its effects on human tumor cell lines, including RKO, PC-3, and HeLa cells. The results indicated that the compound has an IC50 (the concentration required to inhibit cell growth by 50%) ranging from 49.79 µM to 113.70 µM across different cell lines, suggesting moderate cytotoxic potential.

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These findings highlight the compound's potential as an anticancer agent, although further optimization may be necessary to enhance its efficacy.

3. Leishmanicidal Activity

In vitro studies have assessed the leishmanicidal activity of derivatives related to 2-isopropylcycloheptanone against Leishmania mexicana. Compounds in this category exhibited IC50 values below 1 µM, indicating potent activity comparable to established treatments like amphotericin B.

| Compound | IC50 (µM) |

|---|---|

| Compound A | 0.15 |

| Compound B | 0.19 |

| Amphotericin B | 0.17 |

The precise mechanism by which 2-isopropylcycloheptanone exerts its biological effects remains under investigation. Preliminary studies suggest potential pathways involving oxidative stress modulation and interaction with cellular signaling pathways that regulate apoptosis in cancer cells.

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A recent study investigated the cytotoxic effects of several derivatives of cycloheptanones, including 2-isopropylcycloheptanone, on human cancer cell lines. The research aimed to establish a correlation between structural modifications and biological activity, revealing that specific substitutions could enhance cytotoxicity.

Case Study 2: Anti-leishmanial Activity

Another significant study focused on the anti-leishmanial properties of cycloheptanone derivatives. The results demonstrated that certain compounds exhibited remarkable efficacy against Leishmania species, with implications for developing new therapeutic agents for leishmaniasis.

Eigenschaften

IUPAC Name |

2-propan-2-ylcycloheptan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)9-6-4-3-5-7-10(9)11/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABXJCRMBVOBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.